molecular formula C20H16N4O2 B2823324 (Z)-2-cyano-N-(3-methoxyphenyl)-3-(2-phenyl-1H-imidazol-5-yl)prop-2-enamide CAS No. 1356817-71-4

(Z)-2-cyano-N-(3-methoxyphenyl)-3-(2-phenyl-1H-imidazol-5-yl)prop-2-enamide

Cat. No. B2823324
CAS RN: 1356817-71-4
M. Wt: 344.374
InChI Key: VEWURQXXNMNJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-cyano-N-(3-methoxyphenyl)-3-(2-phenyl-1H-imidazol-5-yl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is an organic compound with a molecular formula of C23H19N3O2 and a molecular weight of 377.42 g/mol.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrazole and Pyrimidine Derivatives : Compounds with a similar structure have been synthesized and characterized for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. For instance, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides involved reactions that may resemble those applicable to the compound , indicating a potential for antitumor applications (Hassan, Hafez, & Osman, 2014).

  • Mechanofluorochromic Properties : The study on the effect of stacking mode on mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives highlights the impact of molecular structure on optical properties, which could be relevant to materials science and sensor technology (Song et al., 2015).

Biological Activities

  • Antituberculosis Activity : Novel compounds, such as 6-(adamantan-1-yl)-2-substituted-imidazo[2,1-b][1,3,4]thiadiazoles, have been developed for their potent inhibitory activity against Mycobacterium tuberculosis, showcasing the potential of structurally complex molecules in addressing infectious diseases (Anusha et al., 2015).

  • Anticonvulsant Activity : Derivatives of imidazolyl compounds have shown significant activity against seizures induced by maximal electroshock, underscoring the therapeutic potential of these molecules in neuropharmacology (Aktürk et al., 2002).

Material Science Applications

  • Polymeric Materials : The development of soluble and curable poly(phthalazinone ether amide)s with terminal cyano groups, which can be crosslinked to heat-resistant resins, indicates the utility of cyano-containing compounds in creating advanced polymeric materials for high-performance applications (Yu et al., 2009).

Catalytic Applications

  • Heterogeneous Catalysts : Studies on zeolitic imidazolate frameworks (ZIFs) as catalysts for the synthesis of industrially relevant chemicals, such as 1-methoxy-2-propanol from methanol and propylene oxide, highlight the role of imidazole-containing compounds in catalysis and material science (Timofeeva et al., 2019).

properties

IUPAC Name

(Z)-2-cyano-N-(3-methoxyphenyl)-3-(2-phenyl-1H-imidazol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-26-18-9-5-8-16(11-18)24-20(25)15(12-21)10-17-13-22-19(23-17)14-6-3-2-4-7-14/h2-11,13H,1H3,(H,22,23)(H,24,25)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWURQXXNMNJIS-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=CC2=CN=C(N2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C(=C\C2=CN=C(N2)C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.